(1R,2S)-1,2-Diethoxycyclobutane
Description
Significance of Chiral Four-Membered Ring Carbocycles in Advanced Synthetic Strategies
Chiral cyclobutane (B1203170) derivatives are crucial building blocks in the synthesis of complex molecular targets. Their rigid framework allows for the precise spatial arrangement of functional groups, which is a key factor in medicinal chemistry and materials science. The stereochemistry of substituents on the cyclobutane ring can profoundly influence the biological activity of a molecule. nih.gov For instance, the specific arrangement of groups in 1,2-disubstituted cyclobutanes has been shown to be critical for their bioactivity. nih.gov Consequently, the development of synthetic methods that allow for the selective formation of a single stereoisomer is a highly sought-after goal in organic synthesis. These chiral carbocycles serve as versatile intermediates, which can undergo ring-opening or ring-expansion reactions to generate a diverse array of acyclic and larger ring systems with controlled stereochemistry. nih.gov
Overview of Methodological Advancements in Stereocontrolled Synthesis of Cyclobutane Derivatives
The synthesis of cyclobutanes has presented persistent challenges to chemists. nih.gov The small, constrained nature of the four-membered ring makes stereochemical control difficult to achieve. nih.gov However, significant progress has been made in developing methodologies for the stereocontrolled preparation of substituted cyclobutanes. dntb.gov.ua
Prominent among these strategies is the [2+2] cycloaddition reaction, which can be rendered stereoselective through the use of chiral catalysts or auxiliaries. nih.gov Other powerful methods include the ring contraction of larger rings, such as pyrrolidines, and the ring expansion of cyclopropylcarbinyl precursors. nih.gov The use of organocatalysis has also emerged as a valuable tool, with chiral catalysts enabling highly enantioselective transformations. nih.govyoutube.com For example, chiral squaramide bifunctional acid-base catalysts have been successfully employed in the enantioselective synthesis of thio-substituted cyclobutanes. nih.govrsc.org These advancements have expanded the synthetic chemist's toolbox, providing access to a wider range of enantiomerically enriched cyclobutane derivatives.
Specific Research Focus: The (1R,2S)-1,2-Diethoxycyclobutane Stereoisomer within Chiral Ether-Substituted Cyclobutane Chemistry
Within the class of chiral cyclobutanes, those bearing ether substituents represent an important subclass. The oxygen atom can influence the reactivity of the ring and participate in hydrogen bonding or coordination, which can be critical for molecular recognition and biological activity. The specific stereoisomer, this compound, is a prime example of a chiral, ether-substituted cyclobutane.
While extensive research on this particular molecule is not widely documented in publicly available literature, its structure presents an interesting synthetic target. The synthesis of such a molecule would require precise control over the stereochemistry at two adjacent carbon centers. Methodologies such as the stereoselective [2+2] cycloaddition of a 1,2-diethoxyethene with an appropriate ketene (B1206846) or the diastereoselective reduction of a corresponding cyclobutanone (B123998) could potentially be employed.
The characterization of this compound would rely on a combination of spectroscopic and analytical techniques. The following table provides a representative overview of the kind of data that would be expected from such an analysis, based on known data for similar cyclobutane derivatives.
| Property | Expected Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 150-170 °C |
| Density | Estimated 0.9-1.0 g/cm³ |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.5 (m, 4H, OCH₂), ~2.2-1.8 (m, 4H, cyclobutane CH₂), ~1.2 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~75-70 (OCH₂), ~30-25 (cyclobutane CH₂), ~15 (CH₃) |
| Specific Rotation [α]D | Dependent on enantiomeric purity |
This table is a representation of expected data and is not based on published experimental values for this compound.
The synthesis and study of this compound and its analogues would contribute to a deeper understanding of the chemistry of chiral, ether-substituted four-membered rings and could pave the way for their application in various fields of chemical science.
Structure
3D Structure
Properties
CAS No. |
88112-21-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,2S)-1,2-diethoxycyclobutane |
InChI |
InChI=1S/C8H16O2/c1-3-9-7-5-6-8(7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
UCKCITHTMXTYNC-OCAPTIKFSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@@H]1OCC |
Canonical SMILES |
CCOC1CCC1OCC |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1r,2s 1,2 Diethoxycyclobutane and Analogous Systems
Enantioselective Approaches for Constructing the Cyclobutane (B1203170) Core
The creation of chiral cyclobutane frameworks with high enantiopurity is crucial for their application in medicinal chemistry and materials science. Various strategies have been devised to achieve this, broadly categorized into cycloaddition reactions, intramolecular cyclizations, and ring expansions.
Asymmetric [2+2] Cycloaddition Reactions
Asymmetric [2+2] cycloaddition reactions represent one of the most direct and atom-economical methods for constructing cyclobutane rings. These reactions involve the union of two doubly bonded systems to form a four-membered ring. Achieving stereocontrol is paramount and can be accomplished through various catalytic and photochemical methods.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive metal catalysts. In the context of [2+2] cycloadditions, chiral organocatalysts can activate substrates to facilitate stereocontrolled ring formation. For instance, secondary amines, such as those derived from proline, can activate α,β-unsaturated aldehydes and ketones by forming chiral enamines. This activation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), enabling reactions with suitable ketenes or other electron-deficient alkenes to proceed with high enantioselectivity. While direct organocatalytic methods for 1,2-diethoxycyclobutane are not extensively documented, the principles can be applied to precursors that can be subsequently converted to the target molecule.
Chiral phosphoric acids have also been utilized as Brønsted acid catalysts in enantioselective [2+2] cycloadditions. organic-chemistry.orgorganic-chemistry.org These catalysts can protonate a substrate, leading to the formation of a chiral ion pair that directs the approach of the second reaction partner. organic-chemistry.org For example, N,O-acetals derived from α,β-unsaturated aldehydes can be activated by a chiral phosphoric acid to undergo enantioselective [2+2] photocycloaddition with various olefins. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Organocatalyzed Enantioselective [2+2] Cycloadditions
| Catalyst Type | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Secondary Amine (e.g., Proline derivative) | α,β-Unsaturated Aldehyde | Ketene (B1206846) | Substituted Cyclobutanone (B123998) | High |
Photochemical [2+2] cycloadditions are a classic and powerful method for synthesizing cyclobutanes. harvard.edudigitellinc.comresearchgate.net These reactions proceed through the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another ground-state alkene. nih.gov Achieving stereochemical control in these reactions can be challenging but has been addressed through several strategies. digitellinc.com
One approach involves the use of chiral auxiliaries, where a chiral moiety is temporarily attached to one of the reacting alkenes to direct the facial selectivity of the cycloaddition. Another strategy employs chiral photosensitizers, which transfer their chirality to the reacting substrates during the energy transfer process. Recently, the development of "photoenzymes" has shown great promise. By incorporating a photosensitizer into a protein scaffold, highly enantioselective [2+2] cycloadditions can be achieved. nih.gov For example, a de novo designed Diels-Alderase was converted into a photoenzyme capable of catalyzing [2+2] cycloadditions with up to 99% enantiomeric excess. nih.gov
Visible-light-induced asymmetric [2+2] cycloadditions have also been developed, often requiring directing groups on the substrates. chemistryviews.org However, new methods are emerging that circumvent this need. For instance, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- digitellinc.comchemistryviews.org-bicyclic heptanes. chemistryviews.org
Table 2: Strategies for Stereochemical Control in Photochemical [2+2] Cycloadditions
| Strategy | Description | Key Feature |
|---|---|---|
| Chiral Auxiliaries | A chiral group is covalently attached to a substrate to direct the cycloaddition. | The auxiliary is typically removed after the reaction. |
| Chiral Photosensitizers | A chiral molecule absorbs light and transfers energy to the substrate, inducing a chiral reaction pathway. | The sensitizer (B1316253) is used in catalytic amounts. |
| Photoenzymes | A genetically encoded photosensitizer is incorporated into a protein scaffold to create a chiral catalytic environment. | High enantioselectivity (>300 turnovers, up to 99% ee) can be achieved under mild, aerobic conditions. nih.gov |
Transition metal catalysts have been extensively used to promote [2+2] cycloaddition reactions with high levels of stereocontrol. researchgate.net These reactions often proceed through metallacyclopentane intermediates, followed by reductive elimination to furnish the cyclobutane product. researchgate.net A variety of transition metals, including nickel, ruthenium, rhodium, and palladium, have been shown to be effective. researchgate.net
For example, nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed. researchgate.net The use of conjugated enynes helps to prevent common side reactions like oligomerization. The key to the selectivity of these reactions is the formation of an η³-butadienyl coordinated intermediate. researchgate.net Ruthenium catalysts have been employed for the [2+2] cycloaddition of norbornene with disubstituted alkynes. researchgate.net Furthermore, dicationic (S)-BINAP-Pd catalysts have enabled the highly enantioselective and atom-economical [2+2] cycloaddition of various alkynes with trifluoropyruvate, leading to the formation of chiral oxetene derivatives. researchgate.net
Table 3: Examples of Metal-Catalyzed Asymmetric [2+2] Cycloadditions
| Metal Catalyst | Substrate 1 | Substrate 2 | Product Type | Key Feature |
|---|---|---|---|---|
| Nickel | Conjugated Enyne | Alkene | Substituted Cyclobutene (B1205218) | η³-Butadienyl coordination is key for selectivity. researchgate.net |
| Ruthenium | Norbornene | Disubstituted Alkyne | Functionalized Cyclobutene | In situ generated catalyst from CpRu(PPh₃)₂Cl. researchgate.net |
Intramolecular Cyclization Routes for Chiral Cyclobutane Formation
Intramolecular cyclization reactions provide a powerful alternative for the synthesis of cyclobutanes, often with excellent stereocontrol. These reactions can involve various mechanisms, including radical and transition-metal-catalyzed processes.
A notable example is the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes. organic-chemistry.org This method allows for the synthesis of enantioenriched cyclobutanes and other cyclic compounds. The stereochemistry is controlled by the chiral ligand coordinated to the copper catalyst.
Stereocontrolled Ring Expansion of Cyclopropane (B1198618) Derivatives
The ring expansion of cyclopropane derivatives offers a versatile entry to cyclobutanes, taking advantage of the inherent strain in the three-membered ring. nih.gov These reactions can be initiated by various reagents and proceed through different intermediates, allowing for the formation of a wide range of substituted cyclobutanes.
One strategy involves the reaction of bicyclo[1.1.0]butyl boronate complexes with electrophiles. organic-chemistry.org These highly strained complexes undergo difunctionalization of the central C-C σ-bond to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org Another approach is the nitrogen-based ring expansion of cyclobutanones to access chiral γ-lactams, which can be seen as a related transformation where a four-membered ring is expanded. nih.gov While not a direct route to cyclobutanes, it highlights the utility of ring expansion strategies in stereoselective synthesis.
Chiral Resolution Techniques Applied to Diethoxycyclobutane Intermediates
The synthesis of enantiomerically pure (1R,2S)-1,2-diethoxycyclobutane often relies on the separation of racemic mixtures of key intermediates. Chiral resolution is a critical process for separating racemates into their constituent enantiomers. wikipedia.org This can be achieved through various established methodologies, which are applicable to suitable cyclobutane precursors possessing functional groups like carboxylic acids or amines.
One of the most common methods is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic intermediate, such as a cyclobutane carboxylic acid, with a single enantiomer of a chiral resolving agent, typically a chiral amine like brucine (B1667951) or (+)-cinchotoxine. wikipedia.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the intermediate can be recovered by removing the resolving agent. wikipedia.org This process, while potentially laborious, is a powerful tool for obtaining enantiopure materials. wikipedia.org
Another powerful technique is chiral chromatography, particularly enantioselective High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. mdpi.comnih.gov As the mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. nih.gov This technique has been successfully used for the resolution of various chiral compounds, including δ-lactams and propranolol (B1214883) derivatives, achieving high yields and excellent enantiopurity. mdpi.comnih.gov For intermediates in the synthesis of this compound, this method offers a direct route to enantiomeric separation without the need for chemical derivatization. mdpi.com
Table 1: Comparison of Chiral Resolution Techniques for Cyclobutane Intermediates
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Scalable, well-established technique. | Depends on finding a suitable resolving agent and crystallization conditions; can be laborious. wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comnih.gov | Direct separation, high purity, applicable to a wide range of compounds. nih.gov | Can be costly for large-scale production, requires specialized equipment. |
| Biocatalytic Resolution | Enantioselective reaction catalyzed by an enzyme. | High selectivity, mild reaction conditions. | Enzyme may not be available for the specific substrate; optimization can be time-consuming. |
Stereoselective Installation and Derivatization of Diethoxy Functionality
Strategies for Diethoxy Group Introduction via Acetals or Ethers
The introduction of the two ethoxy groups onto the cyclobutane framework with specific stereochemistry is a pivotal step in the synthesis of this compound. A primary strategy involves the derivatization of a pre-existing chiral cyclobutane-1,2-diol. Using a method such as the Williamson ether synthesis, the diol can be reacted with a base and an ethylating agent (e.g., ethyl iodide) to form the desired diether. The stereochemistry of the starting diol directly dictates the stereochemistry of the final product.
Alternatively, the diethoxy groups can be incorporated during the construction of the cyclobutane ring itself. A notable example is the use of a [2+2] cycloaddition reaction between an alkene and a ketene acetal (B89532), such as ketene diethyl acetal. This approach was utilized in the synthesis of cyclobutane nucleoside analogues, where the cycloaddition directly installed the cyclobutane core. tdx.cat Subsequent hydrolysis of the acetal functionality can be performed if needed for further transformations. tdx.cat This method is advantageous as it builds the core structure and installs the required functional groups in a single, often stereoselective, step.
Post-Cyclization Functionalization with Stereochemical Control
Once the cyclobutane ring is formed, subsequent functionalization must be performed with high stereochemical control to maintain the desired configuration. Modern synthetic methods, particularly C-H functionalization, offer powerful tools for this purpose. acs.orgnih.gov
One strategy relies on using a pre-existing stereocenter on the cyclobutane ring to direct the facial selectivity of a C-H functionalization reaction. A carbonyl group, for instance, can act as a latent directing group, allowing for the installation of new substituents in a controlled manner relative to the existing stereocenter. acs.org This substrate-controlled approach simplifies the stereochemical challenges associated with modifying the compact cyclobutane scaffold. acs.org
A more versatile approach is reagent-controlled functionalization, where the catalyst dictates the site and stereochemistry of the reaction. Rhodium-catalyzed C-H insertion reactions are particularly effective in this regard. By judiciously selecting the rhodium catalyst and its ligand framework, it is possible to functionalize different C-H bonds within the same cyclobutane substrate. nih.gov This regiodivergent method allows access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from a common precursor, simply by changing the catalyst. nih.gov This level of control is crucial for accessing diverse and complex cyclobutane structures without altering the synthetic route significantly. nih.gov
Table 2: Catalyst-Controlled C-H Functionalization of Arylcyclobutanes
| Catalyst | Product Type | Position of Functionalization | Stereochemistry | Reference |
|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | C1 (Benzylic site) | Chiral | nih.gov |
| Rh₂(S-PTAD)₄ | 1,3-disubstituted | C3 | cis | nih.gov |
Diastereoselective Control in the Synthesis of 1,2-Diethoxycyclobutane Frameworks
Substrate-Controlled Diastereoselectivity
In substrate-controlled diastereoselective synthesis, the inherent stereochemistry of the starting material directs the formation of new stereocenters. This principle is fundamental in constructing complex, multi-substituted cyclobutane rings. A classic example involves the double-alkylation reaction between the dianion of 4-methoxyphenylacetic acid and epichlorohydrin, which yields a hydroxy acid as a single diastereomer. acs.org The high stereoselectivity is rationalized by the formation of a magnesium chelate that acts as a template for the final, ring-closing alkylation step. acs.org
Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules temporarily attached to the substrate to guide the stereochemical outcome of a reaction. For instance, in a [2+2] cycloaddition, a chiral auxiliary, such as a dioxolane, attached to the starting material can effectively control the stereochemistry of the resulting fused cyclobutanone, achieving high diastereomeric excess (>95% de). mdpi.com After the reaction, the auxiliary can be removed, leaving the enantiomerically enriched cyclobutane core for further elaboration. mdpi.com Similarly, the ring contraction of pyrrolidines to form cyclobutanes can proceed with high stereoselectivity, where the choice of the starting pyrrolidine (B122466) diastereomer can allow for selective access to the corresponding cyclobutane diastereomer. acs.org
Reagent-Controlled Diastereoselectivity
Reagent-controlled diastereoselectivity offers a flexible approach where the catalyst or reagent, rather than the substrate, dictates the stereochemical outcome. nih.gov This allows for the synthesis of different diastereomers from the same starting material by simply changing the reaction conditions.
A prominent example is the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). researchgate.netnih.govnih.gov In this system, the choice of the copper catalyst's oxidation state leads to completely different products. A Cu(I) catalyst promotes an α-selective nucleophilic addition, yielding 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov In contrast, a Cu(II) catalytic system facilitates an unusual β'-selective pathway, producing 1,2,3-trisubstituted variants with excellent diastereomeric ratios (up to >20:1 d.r.). nih.govnih.gov This switch in regioselectivity and diastereoselectivity highlights the power of catalyst control in navigating the chemical space of multi-substituted cyclobutanes. researchgate.net
Organocatalysis also provides powerful tools for reagent-controlled diastereoselection. The sulfa-Michael addition of thiols to cyclobutenes can be rendered highly diastereoselective and enantioselective using a chiral cinchona-based squaramide catalyst. nih.govnih.gov This bifunctional acid-base catalyst orchestrates the approach of the nucleophile to the cyclobutene, resulting in thio-substituted cyclobutanes with high diastereoselectivity (>95:5 dr) and enantioselectivity. nih.govnih.govresearchgate.net
Table 3: Catalyst-Controlled Regiodivergent Hydrophosphination of Acyl Bicyclobutanes (BCBs)
| Catalytic System | Starting Material | Pathway | Product Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Cu(I) / CuCl | Acyl BCB + Diphenyl phosphine (B1218219) | α-selective addition | 1,1,3-trisubstituted cyclobutane | Predominantly single diastereoisomer | nih.gov |
| Cu(II) / CuBr₂ | Acyl BCB + Diphenyl phosphine | β'-selective addition | 1,2,3-trisubstituted cyclobutane | Up to >20:1 | nih.govnih.gov |
Auxiliary-Mediated Diastereoselective Methodologies
The use of chiral auxiliaries represents a powerful and well-established strategy for controlling stereochemistry in the synthesis of complex molecules. researchgate.net In the context of synthesizing stereochemically defined cyclobutane rings, such as those analogous to this compound, chiral auxiliaries are temporarily incorporated into one of the reacting partners. This auxiliary group directs the stereochemical outcome of the cyclobutane-forming reaction, and is subsequently removed to afford the desired enantiomerically enriched product. researchgate.net
The fundamental principle of this methodology lies in the ability of the chiral auxiliary to create a chiral environment that biases the approach of the reactants. This steric and electronic influence forces the formation of one diastereomer of the transition state in preference to others, leading to a high degree of diastereoselectivity in the product. researchgate.net
A prevalent class of chiral auxiliaries successfully employed in a variety of asymmetric transformations are the oxazolidinones developed by David Evans. williams.edu These auxiliaries are typically attached to a substrate to form an amide, which can then undergo diastereoselective reactions. For instance, in reactions analogous to cyclobutane formation, an α,β-unsaturated carbonyl compound bearing an Evans auxiliary can undergo a diastereoselective cycloaddition. The bulky substituent on the oxazolidinone ring effectively shields one face of the molecule, directing the incoming reactant to the opposite face. williams.edu
While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the effectiveness of chiral auxiliaries has been demonstrated in the synthesis of other substituted cyclobutane systems. For example, in the context of [2+2] cycloadditions, chiral auxiliaries attached to a ketene or an alkene can control the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer of the cyclobutane product.
The following table summarizes representative results from auxiliary-mediated diastereoselective syntheses of substituted cyclobutanes, illustrating the high levels of stereocontrol that can be achieved.
| Reactants | Chiral Auxiliary | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkene + Alkene | Camphor-derived auxiliary | Substituted Cyclobutane | >95:5 | High |
| Keteniminium salt + Alkene | Oppolzer's camphor (B46023) sultam | β-Lactam | up to 99:1 | 70-95 |
| Alkene + Isocyanate | Evans oxazolidinone | β-Lactam | >98:2 | 80-90 |
The data in this table is illustrative and compiled from various sources on diastereoselective cycloadditions and may not represent specific named reactions.
Another notable example involves the use of chiral auxiliaries in the synthesis of β-lactams (2-azetidinones), which are four-membered rings structurally related to cyclobutanes. In these syntheses, a chiral auxiliary attached to the ketene precursor or the imine directs the stereochemical outcome of the [2+2] cycloaddition between the ketene and the imine.
The success of these auxiliary-mediated methodologies is contingent on several factors: the ease of attachment and removal of the auxiliary, the level of diastereoselectivity it induces, and its recoverability for reuse. researchgate.net The choice of the auxiliary, solvent, and reaction conditions can often be tuned to optimize the diastereoselectivity of the cyclobutane-forming step. researchgate.net
Mechanistic and Transformational Chemistry of 1r,2s 1,2 Diethoxycyclobutane Derivatives
Cyclobutane (B1203170) Ring-Opening Reactions
The relief of ring strain is a primary thermodynamic driving force for the cleavage of the cyclobutane ring. nih.govpitt.edu This can be achieved through various means, including thermal or photolytic energy input, nucleophilic or electrophilic attack, and radical-mediated processes.
Thermal and Photolytic Ring Cleavage Pathways of Diethoxycyclobutanes
Thermal and photolytic reactions provide the necessary energy to overcome the activation barrier for the cleavage of the C-C bonds in the cyclobutane ring.
Thermal Ring Cleavage: The thermolysis of cyclobutanes typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate. thieme-connect.de For a 1,2-disubstituted cyclobutane like (1R,2S)-1,2-diethoxycyclobutane, thermal cleavage would be expected to yield ethene and ethyl vinyl ether, by breaking the C1-C2 and C3-C4 bonds, or two molecules of ethyl vinyl ether by cleaving the C1-C4 and C2-C3 bonds. The specific pathway and the required temperature would be influenced by the stability of the resulting radical intermediates. While specific studies on this compound are not readily available, research on other cyclobutane derivatives, such as in photodimerized coordination-polymeric sheets, demonstrates that thermal treatment can induce ring cleavage, often leading to a mixture of cis and trans isomers of the resulting alkenes. researchgate.net
Photolytic Ring Cleavage: Photochemical ring cleavage can also occur, often with different selectivity compared to thermal processes. researchgate.net The outcome of photolytic cleavage is dependent on the wavelength of light used and the electronic state (singlet or triplet) of the excited molecule. baranlab.org For instance, photolysis can lead to [2+2] cycloreversion, yielding alkenes. In some cases, photochemically induced ring cleavage can be reversible. researchgate.net The presence of the ethoxy groups in this compound would influence the photophysical properties and the subsequent reaction pathways.
Nucleophile-Induced Ring Opening Mechanisms
The ring opening of non-activated cyclobutanes by nucleophiles is generally difficult due to the lack of a good leaving group and the relatively low reactivity of the C-C bonds. However, in the presence of activating groups or under specific reaction conditions, nucleophilic attack can occur. For donor-acceptor (D-A) cyclobutanes, which are activated towards nucleophilic attack, ring-opening reactions with various nucleophiles such as electron-rich arenes, thiols, and selenols have been reported. acs.org
In the case of this compound, which lacks strong acceptor groups, direct nucleophilic attack on a carbon atom of the ring is unlikely under standard conditions. The ethoxy groups are poor leaving groups. For a nucleophile-induced ring opening to occur, one of the ethoxy groups would need to be converted into a better leaving group, for example, through protonation or Lewis acid coordination in an acid-catalyzed process (see section 3.1.4).
Radical-Mediated Cyclobutane Ring Fragmentation
Radical reactions can provide a pathway for the fragmentation of the cyclobutane ring. The generation of a radical adjacent to the cyclobutane ring can trigger a β-scission event, leading to ring opening. This process is driven by the release of ring strain. Recent studies have shown that photoredox catalysis can be used to generate a cyclobutylcarbinyl radical from a cyclobutyl tertiary alcohol, which then undergoes ring opening to form a γ,δ-unsaturated ketone. rsc.org
For this compound, a radical could be generated at one of the ethoxy groups or on the cyclobutane ring itself through hydrogen abstraction. The subsequent fragmentation would depend on the position of the radical and the stability of the resulting fragments. For example, a radical at C1 could lead to the cleavage of the C1-C2 or C1-C4 bond. The high strain energy of the cyclobutane ring would facilitate such fragmentation processes. rsc.org Gamma radiolysis of certain cyclobutane derivatives has also been shown to induce efficient ring cleavage through the formation of cation radicals. iaea.org
Acid-Catalyzed Ring Opening and Rearrangements of Cyclobutane Derivatives
The acid-catalyzed ring opening of ethers is a well-established reaction, and this principle can be extended to the diethoxy substituents on the cyclobutane ring. jove.compressbooks.pubkhanacademy.orgfiveable.memasterorganicchemistry.com Protonation of one of the ethoxy groups would convert it into a good leaving group (ethanol), generating a carbocation on the cyclobutane ring. This carbocationic intermediate can then undergo various reactions.
The regiochemistry and stereochemistry of the subsequent nucleophilic attack would be influenced by the stability of the carbocation and the nature of the nucleophile. The intermediate carbocation could also undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before being trapped by a nucleophile. Such rearrangements are common in carbocation chemistry and can lead to the formation of cyclopentane (B165970) derivatives. For instance, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol (B73714) leads to a mixture of products arising from both methyl and ring bond migration. masterorganicchemistry.com A similar rearrangement could be envisioned for a carbocation generated on the cyclobutane ring of the title compound.
| Reaction Type | Proposed Intermediate | Potential Products |
| Acid-Catalyzed Hydrolysis | Cyclobutyl Cation | 1,2-Cyclobutanediol, Rearranged Products |
| Acid-Catalyzed Alcoholysis | Cyclobutyl Cation | Alkoxy-substituted cyclobutanol, Rearranged Products |
This table presents potential outcomes based on general principles of acid-catalyzed reactions of ethers and carbocation rearrangements.
Functionalization Reactions of the Diethoxycyclobutane Core
Beyond ring-opening, the cyclobutane core can also be functionalized while retaining the four-membered ring structure.
Stereoretentive Transformations on the Cyclobutane Ring
Achieving stereoretentive transformations on a chiral cyclobutane core is a significant challenge in synthetic chemistry. The stereochemistry of the substituents on the cyclobutane ring can have a profound impact on the biological activity and physical properties of the molecule.
Recent advances have demonstrated that stereospecific synthesis of cyclobutanes can be achieved through the contraction of pyrrolidines. acs.org This method involves a 1,4-biradical intermediate that undergoes rapid C-C bond formation, leading to the cyclobutane product with retention of the stereochemistry of the starting material. nih.gov While this method describes the formation of the cyclobutane ring itself, the principle of controlling stereochemistry through carefully designed reaction pathways is crucial for the functionalization of existing cyclobutane scaffolds.
Transformations Involving Stereochemical Inversion or Epimerization
The stereochemical integrity of the C1 and C2 positions in this compound is central to its chemical behavior. Transformations that alter this specific trans-configuration are of significant interest for the synthesis of its diastereomers. While direct studies on the stereochemical inversion of this compound are not extensively documented, analogous transformations in related 1,2-disubstituted cyclobutane systems provide a basis for understanding potential reaction pathways.
Epimerization at one of the stereocenters would result in the corresponding cis-diastereomer, (1R,2R)- or (1S,2S)-1,2-diethoxycyclobutane. Such a transformation could hypothetically proceed through mechanisms that involve temporary loss of stereochemistry at one of the chiral centers. For instance, the formation of an enolate or a related planar intermediate adjacent to one of the alkoxy-substituted carbons could lead to non-stereospecific reprotonation, resulting in a mixture of diastereomers.
Another potential pathway for stereochemical inversion involves nucleophilic substitution reactions at either C1 or C2. If a reaction proceeds through an SN1-type mechanism, the formation of a planar carbocation intermediate would lead to a loss of stereochemical information, yielding a racemic mixture at that center. Conversely, a direct SN2 substitution would proceed with inversion of configuration, transforming the (1R,2S) isomer into a different diastereomer. The feasibility of these pathways would be highly dependent on the nature of the substituents and the reaction conditions employed.
For example, the isomerization of cis-1,2-cyclobutanedicarboxylic acid to its trans isomer can be achieved under certain thermal conditions, suggesting that ring strain and substituent interactions can drive such transformations. While the electronic and steric properties of the ethoxy groups in this compound differ significantly from carboxyl groups, the principles of achieving a more thermodynamically stable isomer remain relevant.
Intramolecular Rearrangements and Cascade Reactions of Cyclobutane-Containing Systems
The inherent ring strain of the cyclobutane framework makes its derivatives susceptible to a variety of intramolecular rearrangements and cascade reactions, often leading to the formation of more complex or alternative ring systems. These transformations can be initiated by heat, light, or chemical reagents.
Intramolecular Rearrangements:
Thermal or photochemical activation of cyclobutane derivatives can induce rearrangements. For instance, a Wolff rearrangement of an α-diazoketone derived from a cyclobutane carboxylic acid can lead to a ring-contracted cyclopropane (B1198618) derivative. wikipedia.org While not a direct transformation of this compound, derivatization to introduce the necessary functional groups could open up such rearrangement pathways.
Cascade Reactions:
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular reactions, often triggered by a single event. These reactions are highly efficient in building molecular complexity in a single synthetic operation. Recent research has demonstrated that simple cyclobutanes can undergo copper-catalyzed radical cascade reactions to yield highly functionalized cyclobutene (B1205218) derivatives. nih.govrsc.orgresearchgate.net In a hypothetical application to a derivative of this compound, a radical cascade could be initiated to introduce new functional groups and unsaturation into the ring.
A proposed cascade reaction for a generic 1,2-disubstituted cyclobutane is outlined below:
| Step | Description | Intermediate |
| 1 | Radical Initiation | Formation of a cyclobutyl radical |
| 2 | β-Scission | Ring-opening to a butenyl radical |
| 3 | Intramolecular Cyclization | Formation of a new ring system |
| 4 | Termination | Formation of the final product |
Another powerful strategy involves tandem reactions, such as a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a [2+2] cycloaddition. While these have been demonstrated on dipropargylphosphonates, the principles could be adapted to suitably functionalized derivatives of this compound to construct bicyclic systems. rsc.org
The following table summarizes potential cascade reactions applicable to functionalized cyclobutane systems, which could be hypothetically extended to derivatives of this compound.
| Reaction Type | Catalyst/Conditions | Product Type |
| Radical Cascade | Copper(I) salt / Radical initiator | Functionalized Cyclobutenes |
| Palladium-Catalyzed Cascade | Pd(OAc)₂ / Oxidant | Spirocyclic Compounds |
| Tandem Rearrangement/Cycloaddition | Ag/Co Relay Catalysis | Bicyclic Phosphonates |
These examples from related systems highlight the potential for this compound derivatives to serve as versatile synthons in complex molecule synthesis through carefully designed intramolecular rearrangements and cascade reactions.
Advanced Spectroscopic and Stereochemical Characterization of 1r,2s 1,2 Diethoxycyclobutane
Elucidation of Absolute and Relative Configuration (e.g., X-ray Crystallography, Chiroptical Spectroscopy)
The definitive determination of the absolute and relative configuration of a chiral molecule like (1R,2S)-1,2-diethoxycyclobutane relies on empirical techniques. The (1R,2S) designation specifies the trans relationship between the two ethoxy groups, with one oriented "up" and the other "down" relative to the cyclobutane (B1203170) ring.
X-ray Crystallography , were a suitable single crystal available, would provide the most unambiguous data. This technique would not only confirm the trans relative stereochemistry but could also establish the absolute configuration. The resulting crystal structure would detail bond lengths, bond angles, and the precise spatial arrangement of the ethoxy substituents, offering conclusive proof of the (1R,2S) configuration. For instance, studies on related compounds like trans-1,3-cyclobutanedicarboxylic acid have successfully used X-ray diffraction to determine its planar ring structure and the orientation of its substituents. researchgate.net
Chiroptical Spectroscopy , which includes techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), provides an alternative, non-destructive method for assigning absolute configuration. researchgate.net These methods measure the differential interaction of the molecule with left and right circularly polarized light. researchgate.net By comparing experimentally obtained spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory or TD-DFT), the absolute configuration can be confidently assigned. rsc.org This approach has been successfully applied to various chiral molecules, including cyclic sulfites derived from 1,2-diols, demonstrating its power in stereochemical elucidation. rsc.org
Conformational Analysis of the Cyclobutane Ring with Diethoxy Substituents
The four-membered cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. researchgate.net The presence of substituents further influences the ring's conformation.
Spectroscopic Probes for Cyclobutane Conformation (e.g., High-Resolution NMR, ECD)
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution. For this compound, the vicinal coupling constants (³JHH) between the methine protons (on C1 and C2) and the adjacent methylene (B1212753) protons of the cyclobutane ring would be particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is a function of the ring's pucker. In a puckered conformation, one would expect to observe distinct signals for the axial and equatorial protons of the ethoxy groups and the cyclobutane ring, although rapid conformational interconversion at room temperature might lead to averaged signals. researchgate.net
Electronic Circular Dichroism (ECD) is also sensitive to conformational changes. The sign and intensity of the Cotton effects in an ECD spectrum are highly dependent on the spatial arrangement of the chromophores (in this case, the oxygen atoms of the ethoxy groups) and their interaction with the chiral cyclobutane scaffold. rsc.org Theoretical calculations of ECD spectra for different possible conformations (e.g., different puckering angles) can be compared with experimental data to identify the predominant conformation in solution.
Influence of Diethoxy Groups on Ring Pucker and Flexibility
The two ethoxy groups in a trans configuration on the cyclobutane ring will have a significant impact on the ring's conformational equilibrium. The molecule will likely adopt a conformation that minimizes steric interactions between the bulky ethoxy groups and the adjacent ring protons.
In the case of trans-1,2-disubstituted cyclobutanes, the substituents can adopt either a pseudo-diequatorial or a pseudo-diaxial arrangement in the puckered ring. The pseudo-diequatorial conformation is generally more stable as it minimizes steric hindrance. researchgate.net For this compound, the pseudo-diequatorial conformation would be strongly preferred to avoid unfavorable 1,3-diaxial-like interactions that would be present in the pseudo-diaxial form. This preference for a specific conformation would make the ring less flexible compared to the unsubstituted cyclobutane.
The table below outlines the expected conformational preferences and their rationale.
| Conformation | Substituent Orientation | Expected Stability | Rationale |
| Conformer A | Pseudo-diequatorial | More Stable | Minimizes steric interactions between the ethoxy groups and the cyclobutane ring protons. |
| Conformer B | Pseudo-diaxial | Less Stable | Significant steric strain from 1,3-diaxial-like interactions between the ethoxy groups. |
Chiroptical Properties and Their Correlation with Stereochemistry (e.g., Optical Rotation, Circular Dichroism)
The chiroptical properties of this compound are a direct consequence of its chirality and conformation.
Optical Rotation is the macroscopic property of a chiral substance to rotate the plane of polarized light. researchgate.net The specific rotation, [α]D, for this compound would have a specific sign (either positive or negative) and magnitude, which would be equal and opposite to that of its enantiomer, (1S,2R)-1,2-diethoxycyclobutane. While no experimental value is readily available, this property would be a key parameter for characterizing an enantiomerically pure sample.
Circular Dichroism (CD) provides more detailed information than optical rotation by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. researchgate.net The CD spectrum of this compound would be expected to show characteristic Cotton effects. The sign and intensity of these effects are directly related to the electronic transitions within the molecule and their perturbation by the chiral environment. As mentioned, the comparison of the experimental CD spectrum with theoretically calculated spectra for the (1R,2S) configuration would be a robust method for confirming its absolute stereochemistry. rsc.org The chiroptical properties are intrinsically linked to the molecule's three-dimensional structure, and any changes in conformation would be reflected in the CD spectrum.
The following table summarizes the expected chiroptical properties and their relationship to the molecule's stereochemistry.
| Chiroptical Property | Expected Observation for this compound | Correlation with Stereochemistry |
| Optical Rotation | A specific, non-zero value of [α]D. | The sign (+ or -) is indicative of the absolute configuration. The value for the (1S,2R) enantiomer would be equal in magnitude but opposite in sign. |
| Circular Dichroism | A characteristic spectrum with positive and/or negative Cotton effects at specific wavelengths. | The overall shape and sign of the CD spectrum is a fingerprint of the absolute configuration and the predominant conformation in solution. |
Computational and Theoretical Investigations of 1r,2s 1,2 Diethoxycyclobutane
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic landscape of (1R,2S)-1,2-diethoxycyclobutane. gatech.eduyoutube.com These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and bonding within the molecule. youtube.com Electronic structure theory describes the motion of electrons and, within the Born-Oppenheimer approximation, allows for the calculation of the potential energy surface that governs the molecule's behavior. gatech.edu
Table 1: Selected Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | Data not available | Data not available |
| HOMO Energy | Data not available | Data not available |
| LUMO Energy | Data not available | Data not available |
| Mulliken Atomic Charges | Data not available | Data not available |
Conformational Landscape Analysis and Energy Minima Calculations
The four-membered ring of cyclobutane (B1203170) is not planar and exists in a puckered conformation to relieve ring strain. For substituted cyclobutanes like this compound, the interplay between ring puckering and the orientation of the substituents leads to a complex conformational landscape.
Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. These calculations can predict the relative energies of different conformers, their geometric parameters (bond lengths, angles, and dihedral angles), and the energy barriers for interconversion. For this compound, the orientation of the two ethoxy groups (e.g., equatorial vs. axial-like positions in the puckered ring) will be a key determinant of conformational stability.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) |
| Conformer 1 | Data not available | Data not available |
| Conformer 2 | Data not available | Data not available |
| Conformer 3 | Data not available | Data not available |
Note: Specific calculated values for the conformers of this compound are not publicly available and would necessitate specific computational research.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. nih.gov By calculating these parameters, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov These calculations are sensitive to the electronic environment of each nucleus. nih.gov For this compound, the predicted chemical shifts would be distinct for the methine protons and carbons of the cyclobutane ring, as well as for the methylene (B1212753) and methyl groups of the ethoxy substituents.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Each calculated frequency represents a specific vibrational mode, such as C-H stretching, C-C bond stretching within the ring, and C-O stretching of the ether linkages. These predicted frequencies can aid in the interpretation of experimental IR spectra.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (CH-OEt) | Data not available |
| ¹³C NMR Chemical Shift (CH-OEt) | Data not available |
| Key Vibrational Frequency (C-O stretch) | Data not available |
Note: The prediction of spectroscopic parameters for this compound requires specific computational modeling and is not currently available in the public literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathways, characterize transition states, and calculate activation energies.
Transition State Analysis of Cycloaddition Pathways
This compound can be synthesized via [2+2] cycloaddition reactions. libretexts.org Computational analysis of these pathways involves locating the transition state structure, which is the highest energy point along the reaction coordinate. researchgate.netmdpi.com The geometry and energy of the transition state provide crucial information about the concerted or stepwise nature of the reaction and the factors controlling its stereochemical outcome.
Energy Profiles of Ring-Opening and Rearrangement Reactions
Cyclobutane rings can undergo thermally or photochemically induced ring-opening and rearrangement reactions. For this compound, computational studies can map out the energy profiles for such transformations. This would involve calculating the energies of reactants, intermediates, transition states, and products to determine the feasibility and likely products of these reactions.
Stereoselectivity Prediction and Rationalization Using Computational Methods
Computational methods are particularly valuable for predicting and explaining the stereoselectivity of reactions leading to or involving this compound. By comparing the activation energies of different stereochemical pathways, it is possible to predict which stereoisomer will be the major product. For reactions involving this compound, computational models can help rationalize the observed stereochemical outcomes by analyzing steric and electronic interactions in the transition states.
Strategic Applications of 1r,2s 1,2 Diethoxycyclobutane in Complex Organic Synthesis
Utilization as Stereocontrolled Building Blocks for Advanced Architectures
The rigid, stereochemically defined structure of (1R,2S)-1,2-diethoxycyclobutane makes it an attractive starting material for the synthesis of more complex molecular scaffolds. The cis relationship of the two ethoxy groups on the four-membered ring provides a unique stereochemical template that can be translated into new stereocenters in subsequent transformations.
Precursors to Chiral Natural Products and Bioactive Molecules
While the direct application of this compound as a precursor in the total synthesis of specific natural products is not extensively documented in publicly available research, the broader class of chiral cyclobutane (B1203170) derivatives is well-established in this regard. chemistryviews.orgrsc.org The synthetic strategy often involves the ring-opening or rearrangement of the cyclobutane core to generate acyclic or larger ring systems with controlled stereochemistry. For instance, the Lewis acid-promoted reactions of similar 1,2-dialkoxycyclobutanes can lead to the formation of functionalized cyclopentanes and other valuable intermediates. researchgate.net The inherent chirality of this compound would, in principle, allow for the enantioselective synthesis of such building blocks, which are crucial for the assembly of complex bioactive molecules.
Intermediates in the Synthesis of Strained Carbocyclic Systems with Defined Stereochemistry
The synthesis of strained carbocyclic systems, such as bicyclo[n.m.0]alkanes and other bridged ring systems, often relies on precursors that can undergo controlled ring expansion or annulation reactions. The high ring strain of the cyclobutane moiety in this compound can be harnessed to drive such transformations. mdpi.com For example, acid-catalyzed ring expansion of chiral cyclobutane derivatives has been reported as a method for accessing strained carbo- and heterocyclic compounds. mdpi.com The defined stereochemistry of this compound is particularly advantageous in these processes, as it allows for the predictable formation of specific diastereomers of the resulting strained systems. While specific examples detailing the use of this compound in the synthesis of strained carbocycles are not readily found in the literature, the general principles of cyclobutane chemistry suggest its potential utility in this area.
Contributions to the Development of Novel Asymmetric Synthetic Methodologies
The development of new asymmetric synthetic methods is a cornerstone of modern organic chemistry. Chiral building blocks like this compound can play a pivotal role in this endeavor, either as chiral auxiliaries, ligands for metal catalysts, or as substrates in the development of new stereoselective reactions.
The stereoselective synthesis of cyclobutane derivatives itself is an active area of research, with methods such as catalytic [2+2] cycloadditions of silyl (B83357) enol ethers being developed to control the stereochemical outcome. nih.gov The availability of enantiomerically pure cyclobutanes like the (1R,2S)-1,2-diethoxy isomer provides a valuable tool for probing the mechanisms of these reactions and for developing new catalytic systems that can achieve high levels of stereocontrol. The functional groups present in this compound could be modified to create novel chiral ligands for asymmetric catalysis, although such applications have not been explicitly reported.
Development of Multi-Component and Cascade Synthetic Sequences Employing Diethoxycyclobutane Scaffolds
Multi-component and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors. The reactivity of the cyclobutane ring and the presence of the two ethoxy groups in this compound make it a potential candidate for inclusion in such reaction sequences.
Ring-opening of the cyclobutane could initiate a cascade of reactions, leading to the rapid construction of molecular complexity. For instance, a Lewis acid-promoted ring-opening could generate a reactive intermediate that is then trapped intramolecularly or by another component in the reaction mixture. While specific multi-component or cascade reactions employing this compound are not detailed in the available literature, the general reactivity of cyclobutane ethers suggests that such synthetic strategies are plausible. researchgate.net
Future Perspectives and Emerging Research Directions in Stereodefined Diethoxycyclobutane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of stereodefined cyclobutanes has traditionally relied on methods like [2+2] cycloadditions. nih.govacs.orgtum.de However, the future lies in the development of more sustainable and versatile approaches. Key areas of focus include:
Catalytic and Eco-Friendly Approaches: There is a growing emphasis on organocatalyzed and biocatalyzed methods to construct the cyclobutane (B1203170) framework. mdpi.com These approaches offer the potential for high enantioselectivity and reduced environmental impact compared to traditional metal-catalyzed reactions. Biocatalytic resolutions, for instance, have shown promise in separating enantiomers of cyclobutane derivatives. mdpi.com
Ring Contraction and Rearrangement Strategies: Novel synthetic pathways, such as the contraction of readily available pyrrolidines, are emerging as powerful tools for the stereoselective synthesis of multisubstituted cyclobutanes. nih.govacs.org These methods can provide access to complex stereochemical arrays that are challenging to obtain through conventional cycloaddition reactions.
Photochemical Methods: [2+2] photocycloaddition remains a cornerstone of cyclobutane synthesis. tum.de Future research will likely focus on expanding the scope of these reactions, particularly in achieving high regio- and stereoselectivity through the use of chiral templates and catalysts. mdpi.com
| Synthetic Strategy | Description | Key Advantages |
| Organocatalysis | Utilizes small organic molecules as catalysts for cycloaddition and functionalization reactions. | Metal-free, often milder reaction conditions, potential for high enantioselectivity. mdpi.com |
| Biocatalysis | Employs enzymes for stereoselective transformations, such as resolutions of racemic mixtures. | High specificity, environmentally friendly, operates under mild conditions. mdpi.com |
| Ring Contraction | Synthesizes cyclobutanes from larger ring systems, like pyrrolidines, via rearrangement reactions. | Provides access to unique substitution patterns and stereoisomers. nih.govacs.org |
| Photocycloaddition | Uses light to induce [2+2] cycloadditions between alkenes to form the cyclobutane ring. | Direct and efficient method for forming the four-membered ring. tum.de |
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The strained nature of the cyclobutane ring in molecules like (1R,2S)-1,2-Diethoxycyclobutane makes them susceptible to a variety of ring-opening and rearrangement reactions. researchgate.net The exploration of this reactivity is a key area for future research.
Ring-Opening Reactions: The selective cleavage of the cyclobutane ring can lead to the formation of complex acyclic or larger ring structures. researchgate.net Understanding and controlling the regioselectivity and stereoselectivity of these ring-opening reactions is a major goal.
Skeletal Rearrangements: When appropriately functionalized, cyclobutane derivatives can undergo intriguing skeletal rearrangements, providing access to complex molecular architectures. researchgate.net These transformations can be triggered by various conditions, including acidic or basic media, heat, or light.
Electrocyclic Reactions: The electrocyclic ring-opening of cyclobutenes, which can be derived from diethoxycyclobutanes, is a powerful tool for the synthesis of conjugated dienes. nih.govresearchgate.net Computational studies are proving invaluable in predicting the propensity of these reactions to occur based on substituent effects. nih.govresearchgate.net
Integration of Advanced Computational and Experimental Approaches for Design and Discovery
The synergy between computational chemistry and experimental work is becoming increasingly crucial in advancing the field of stereodefined cyclobutane chemistry.
Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), are being used to predict reaction outcomes, elucidate reaction mechanisms, and understand the stability of different isomers and transition states. nih.govresearchgate.netresearchgate.net This predictive power can guide experimental design and accelerate the discovery of new reactions and molecules. escholarship.org For instance, computational studies can help predict the feasibility of ring-opening reactions and the stereochemical outcome of cycloadditions. nih.govresearchgate.netresearchgate.net
Force Field Development: The development of accurate force fields for molecular modeling allows for the rapid screening of large virtual libraries of cyclobutane derivatives, aiding in the design of molecules with specific properties. mdpi.com
Spectroscopic Analysis: Advanced spectroscopic techniques, such as NMR, are essential for the unambiguous determination of the stereochemistry of complex cyclobutane derivatives. nih.gov
Potential for Functional Material Design and Chemical Biology Tool Development
The unique three-dimensional structure and conformational rigidity of the cyclobutane scaffold make it an attractive building block for the design of functional materials and chemical biology probes.
Medicinal Chemistry: The cyclobutane motif is an underrepresented but promising scaffold in fragment-based drug discovery. nih.gov Its rigid nature can be used to lock in specific conformations of bioactive molecules, potentially leading to improved potency and selectivity. nih.gov
Functional Materials: The incorporation of cyclobutane units into polymers or other materials can impart unique physical and chemical properties. For example, the high density of some cyclobutane-containing molecules makes them of interest as high-density fuels. researchgate.net
Chemical Biology: Stereodefined cyclobutanes can serve as rigid scaffolds for the development of molecular probes to study biological processes. Their defined stereochemistry allows for precise control over the spatial arrangement of functional groups, which is critical for specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
